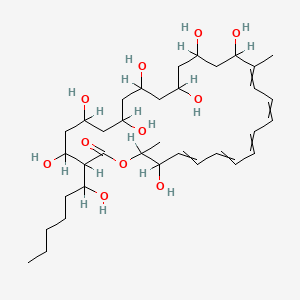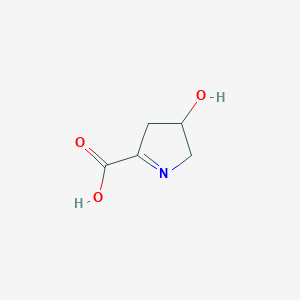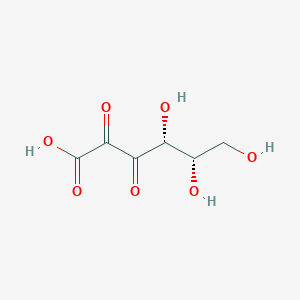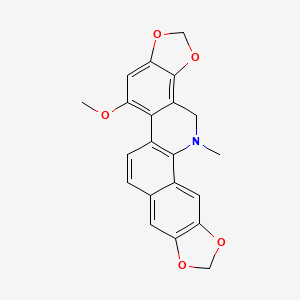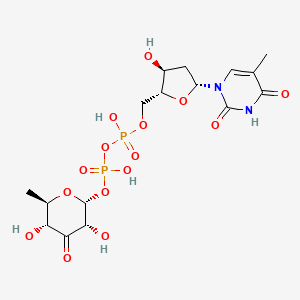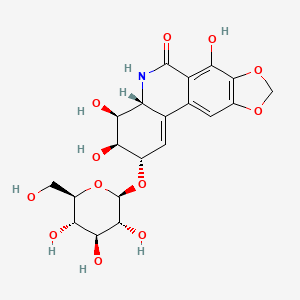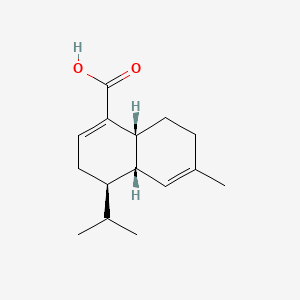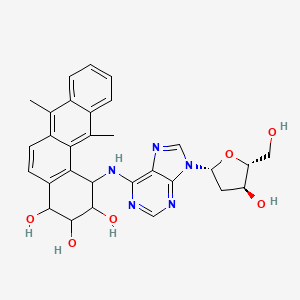
Antibiotic LIQ 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibiotic LIQ 4: is a novel antimicrobial agent belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state, typically composed of organic cations and anions. They have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and tunable solubility. This compound is specifically designed to combat multidrug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic LIQ 4 involves the combination of specific organic cations and anions under controlled conditions. The process typically begins with the preparation of the cation, which is then reacted with the desired anion to form the ionic liquid. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Advanced purification techniques, such as distillation and crystallization, are employed to remove impurities and achieve the desired product specifications .
化学反应分析
Types of Reactions: Antibiotic LIQ 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas under catalytic conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various solvent and temperature conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of this compound .
科学研究应用
Antibiotic LIQ 4 has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the formulation of antimicrobial coatings and materials to prevent biofilm formation and microbial contamination .
作用机制
The mechanism of action of Antibiotic LIQ 4 involves disrupting the bacterial cell membrane and inhibiting essential cellular processes. The compound targets specific molecular pathways, leading to cell leakage and death. The cationic and anionic components of this compound interact with the bacterial membrane, causing structural damage and loss of function .
相似化合物的比较
Quaternary Ammonium Compounds: Known for their antimicrobial properties but may have higher toxicity.
Imidazolium-Based Ionic Liquids: Effective against a broad spectrum of bacteria but may lack the specificity of Antibiotic LIQ 4.
Pyridinium-Based Ionic Liquids: Similar antimicrobial activity but may have different solubility and stability profiles .
Uniqueness of this compound: this compound stands out due to its tailored cation-anion combination, which enhances its antimicrobial efficacy while minimizing toxicity. Its unique structure allows for better interaction with bacterial membranes, making it more effective against resistant strains compared to other ionic liquids .
属性
CAS 编号 |
99745-71-8 |
|---|---|
分子式 |
C30H31N5O6 |
分子量 |
557.6 g/mol |
IUPAC 名称 |
1-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-2,3,4-triol |
InChI |
InChI=1S/C30H31N5O6/c1-13-15-5-3-4-6-16(15)14(2)22-17(13)7-8-18-23(22)24(27(39)28(40)26(18)38)34-29-25-30(32-11-31-29)35(12-33-25)21-9-19(37)20(10-36)41-21/h3-8,11-12,19-21,24,26-28,36-40H,9-10H2,1-2H3,(H,31,32,34)/t19-,20+,21+,24?,26?,27?,28?/m0/s1 |
InChI 键 |
MCZONDZGROJBST-OHSAYFRASA-N |
手性 SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)[C@H]7C[C@@H]([C@H](O7)CO)O |
SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |
规范 SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(C(C(C3O)O)O)NC5=C6C(=NC=N5)N(C=N6)C7CC(C(O7)CO)O |
同义词 |
LIQ 4 LIQ-4 LIQ4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


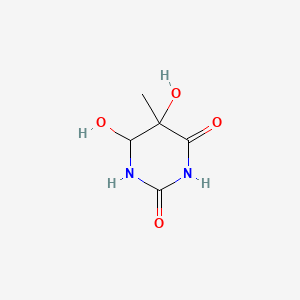
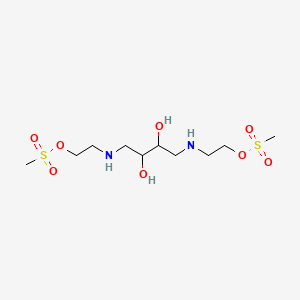
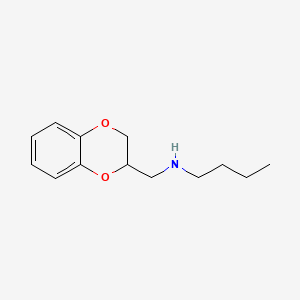
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-[2-[4-[1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine](/img/structure/B1216096.png)

